molecular formula C11H12N2 B13556990 3-[(1-Aminocyclopropyl)methyl]benzonitrile

3-[(1-Aminocyclopropyl)methyl]benzonitrile

Cat. No.: B13556990
M. Wt: 172.23 g/mol
InChI Key: TYZGFFTZWXVWRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(1-Aminocyclopropyl)methyl]benzonitrile is an organic compound with the molecular formula C10H10N2 It is a derivative of benzonitrile, where the benzene ring is substituted with a 1-aminocyclopropylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Aminocyclopropyl)methyl]benzonitrile typically involves the reaction of benzonitrile with a suitable aminocyclopropylmethyl precursor. One common method is the nucleophilic substitution reaction where benzonitrile is reacted with 1-aminocyclopropylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-[(1-Aminocyclopropyl)methyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitrile derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of nitro or nitrile derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or nitrated benzene derivatives.

Scientific Research Applications

3-[(1-Aminocyclopropyl)methyl]benzonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(1-Aminocyclopropyl)methyl]benzonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: The parent compound with a simple nitrile group attached to the benzene ring.

    3-(1-Aminocyclopropyl)benzonitrile: A closely related compound with a similar structure but different substitution pattern.

    3-Methylbenzonitrile: A derivative with a methyl group instead of the aminocyclopropylmethyl group.

Uniqueness

3-[(1-Aminocyclopropyl)methyl]benzonitrile is unique due to the presence of the 1-aminocyclopropylmethyl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

3-[(1-aminocyclopropyl)methyl]benzonitrile

InChI

InChI=1S/C11H12N2/c12-8-10-3-1-2-9(6-10)7-11(13)4-5-11/h1-3,6H,4-5,7,13H2

InChI Key

TYZGFFTZWXVWRZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=CC(=CC=C2)C#N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.